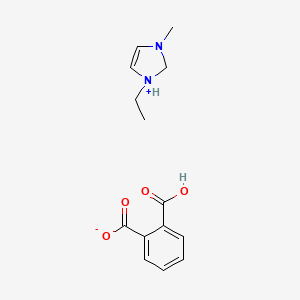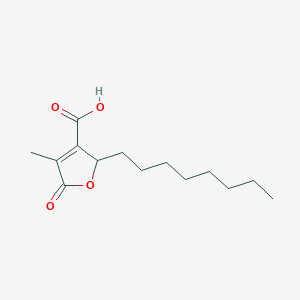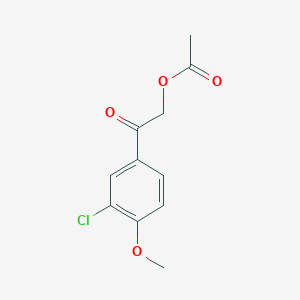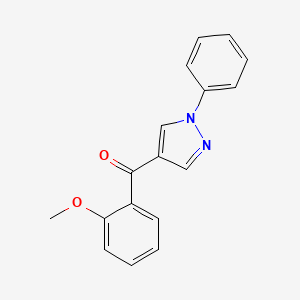
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. The imidazolium cation in this compound is paired with a 2-carboxybenzoate anion, which contributes to its overall stability and reactivity.
准备方法
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-carboxybenzoic acid. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The products of reduction are usually alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolium cation is replaced by other nucleophiles such as halides or alkoxides. The reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
科学研究应用
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and Heck reactions. Its unique properties make it an excellent medium for these transformations.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids. Its ability to dissolve both hydrophilic and hydrophobic substances makes it a versatile tool in biochemical research.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in drug delivery systems. Its low toxicity and high biocompatibility make it a promising candidate for medical applications.
Industry: In industrial settings, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can form strong ionic interactions with negatively charged species, while the 2-carboxybenzoate anion can participate in hydrogen bonding with various functional groups. These interactions facilitate the compound’s role as a solvent, catalyst, or reactant in chemical and biological processes.
相似化合物的比较
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2-carboxybenzoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which can affect its solubility and reactivity. It is commonly used in similar applications but may have different properties due to the alkyl chain length.
1-Ethyl-3-methylimidazolium acetate: This compound has a different anion, which can influence its chemical behavior. It is often used in cellulose dissolution and other applications where the acetate anion is advantageous.
1,3-Dimethylimidazolium chloride: This compound has two methyl groups on the imidazolium ring, which can affect its steric properties and reactivity. It is used in various catalytic and synthetic applications.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and the 2-carboxybenzoate anion, which imparts distinct properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
485828-99-7 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
2-carboxybenzoate;1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H6O4.C6H12N2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-8-5-4-7(2)6-8/h1-4H,(H,9,10)(H,11,12);4-5H,3,6H2,1-2H3 |
InChI 键 |
YLWQATADBLGQHC-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1CN(C=C1)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)


![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)



![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)

![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)

